(3AR,6aS)-2-(pyridin-4-ylmethyl)octahydropyrrolo[3,4-c]pyrrole
Description
Properties
IUPAC Name |
(3aR,6aS)-5-(pyridin-4-ylmethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-3-13-4-2-10(1)7-15-8-11-5-14-6-12(11)9-15/h1-4,11-12,14H,5-9H2/t11-,12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMACXFDMVHHELO-TXEJJXNPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2CN1)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Generation of Azomethine Ylides
Imino esters derived from glycine derivatives, such as methyl benzylideneaminoglycinate , react with dipolarophiles like N-methylmaleimide (NMM) under thermal or microwave-assisted conditions. The reaction proceeds via a decarboxylative pathway, generating a reactive ylide intermediate. For example, heating methyl benzylideneaminoglycinate with NMM in toluene at 80°C for 18–24 hours yields tetrahydropyrrolo[3,4-c]pyrrole derivatives in 91% yield (e.g., compound 4a in).
Stereochemical Control
The endo selectivity of the cycloaddition ensures the desired (3aR,6aS) stereochemistry. Computational studies at the B3LYP-D3/6-31+G(D) level confirm that substituents on the dipolarophile (e.g., phenyl groups) stabilize the transition state through π-π interactions, favoring the formation of the cis-fused bicyclic system.
Table 1: Representative Cycloaddition Conditions and Yields
| Dipolarophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| N-Methylmaleimide | Toluene | 80 | 18 | 91 |
| Dimethyl acetylenedicarboxylate | DCM | 25 | 12 | 78 |
Post-cycloaddition modifications enable the introduction of the pyridin-4-ylmethyl group. A critical rearrangement pathway involves:
Base-Promoted Ring-Opening/Ring-Closing
Treatment of cycloadducts (e.g., 4a ) with sodium methoxide in methanol under reflux induces a ring-opening/ring-closing sequence. This rearrangement is sensitive to substituents; for instance, the presence of a (3-indolyl)methyl group directs the reaction toward pyrrolidino[3,4-b]pyrrolidines, while steric bulk stabilizes the [3,4-c] configuration. Adjusting the base concentration (1.2 equiv NaOMe) and reaction time (32–36 hours) optimizes yields to 79–85% .
Direct Alkylation of the Bicyclic Core
The secondary amine within the pyrrolo[3,4-c]pyrrole core undergoes alkylation with 4-(bromomethyl)pyridine in the presence of potassium carbonate in DMF. This method, adapted from patent literature, achieves moderate yields (65–70% ) but requires strict anhydrous conditions to prevent hydrolysis.
Functionalization of Preformed Pyrrolo[3,4-c]pyrrole Derivatives
Reductive Amination
Condensation of pyridine-4-carbaldehyde with the primary amine of octahydropyrrolo[3,4-c]pyrrole, followed by reduction with sodium cyanoborohydride , installs the pyridin-4-ylmethyl group. This method, though versatile, suffers from competitive over-alkylation, necessitating stoichiometric control.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between brominated pyrrolo[3,4-c]pyrrole and 4-pyridylboronic acid offers a regioselective route. However, the heterocycle’s sensitivity to harsh conditions limits yields to 50–60% .
Analytical and Purification Techniques
Chemical Reactions Analysis
Types of Reactions
(3AR,6aS)-2-(pyridin-4-ylmethyl)octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce fully saturated analogs.
Scientific Research Applications
(3AR,6aS)-2-(pyridin-4-ylmethyl)octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (3AR,6aS)-2-(pyridin-4-ylmethyl)octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways that lead to the desired therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of octahydropyrrolo[3,4-c]pyrrole derivatives are heavily influenced by substituents. Key comparisons include:
Table 1: Substituent Comparison and Bioactivity
Key Observations :
- Electron-Deficient Groups: The trifluoromethylphenyl group in compound 18 enhances binding to retinol-binding protein 4 (RBP4), suggesting that electron-withdrawing substituents may improve therapeutic targeting .
- Heterocyclic Substituents: Thiazol-2-yl derivatives (e.g., 4b) exhibit notable antibacterial activity, likely due to the thiazole ring’s ability to disrupt microbial membranes . The pyridin-4-ylmethyl group in the target compound may offer similar advantages, as pyridine derivatives often enhance solubility and bioavailability.
- Aromatic vs. Aliphatic Substituents : Benzyl-substituted analogs (e.g., CAS 172739-04-7) are primarily synthetic intermediates, highlighting the role of aromatic groups in facilitating further functionalization .
Key Observations :
- Subcritical water synthesis achieves similar yields (67–89%) to conventional solvents but reduces reaction times by ~40–50% .
Antimicrobial Activity
While the target compound’s antimicrobial activity remains unstudied, derivatives with thiazol-2-yl or benzoylthiourea substituents demonstrate moderate to high efficacy:
- Compound 4b : Exhibited MIC values of 31.25 μg/mL against S. aureus, matching Ampicillin’s performance .
- Compounds 4d and 4j : Outperformed Ampicillin against A. baumannii, a multidrug-resistant pathogen .
Mechanistic Insight : The thiazole ring’s nitrogen and sulfur atoms likely enhance membrane penetration or enzyme inhibition. The pyridin-4-ylmethyl group in the target compound may similarly interact with bacterial targets, though this requires empirical validation.
Therapeutic Potential
- RBP4 Antagonists : Compound 18, a hexahydropyrrolo[3,4-c]pyrrole derivative, shows promise in treating age-related macular degeneration via RBP4 inhibition .
- Structural Flexibility : The target compound’s pyridine moiety could be modified for applications in neurology or oncology, akin to fluorinated analogs in patents (e.g., EP 4 374 877 A2) .
Q & A
Q. What are the optimal catalytic conditions for synthesizing (3aR,6aS)-2-(pyridin-4-ylmethyl)octahydropyrrolo[3,4-c]pyrrole derivatives with high enantiomeric excess?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, (3aR,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate undergoes coupling with aryl halides (e.g., 1-bromo-2-(trifluoromethyl)benzene) using Pd(OAc)₂ as a catalyst. Key parameters include:
- Ligand selection : Bidentate ligands (e.g., Xantphos) improve catalytic efficiency.
- Solvent : Polar aprotic solvents like DMF or THF enhance reactivity.
- Temperature : Reactions are conducted at 80–100°C for 12–24 hours.
- Workup : Acidic deprotection (e.g., HCl in dioxane) removes tert-butoxycarbonyl (Boc) groups .
Table 1 : Representative Synthesis Steps
| Step | Reagents/Conditions | Purpose | Yield Range |
|---|---|---|---|
| Boc Deprotection | HCl/dioxane, 0°C → RT | Remove Boc group | 85–92% |
| Coupling | Pd(OAc)₂, Xantphos, DMF, 80°C | Introduce aryl substituents | 70–78% |
| Final Hydrolysis | LiOH·H₂O, THF/H₂O | Carboxylate formation | 90–95% |
Q. Which spectroscopic techniques are most effective for confirming the stereochemical configuration and purity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute stereochemistry (e.g., bicyclic core conformation) .
- Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridylmethyl substituent integration) and detects diastereomeric impurities .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₁H₁₅N₃, MW 189.2569) .
Advanced Research Questions
Q. How can researchers address discrepancies in reaction yields when introducing electron-withdrawing substituents to the pyrrolo[3,4-c]pyrrole core?
- Methodological Answer : Yield variations often arise from steric hindrance or electronic effects. Strategies include:
- Kinetic vs. Thermodynamic Control : Use lower temperatures (0–25°C) to favor kinetic products or higher temperatures (>100°C) for thermodynamic stabilization.
- Ligand Screening : Test phosphine (e.g., PPh₃) or N-heterocyclic carbene (NHC) ligands to modulate Pd catalyst activity .
- Computational Modeling : DFT calculations predict transition-state energies for substituent incorporation .
Case Study : Introduction of trifluoromethyl groups (electron-withdrawing) via Pd catalysis achieved 70% yield with Xantphos, but dropped to 45% with monodentate ligands. Adjusting solvent polarity (DMF → toluene) improved yields to 65% .
Q. What methodological approaches are recommended for evaluating the compound’s interaction with biological targets such as hydroxamic acid derivatives?
- Methodological Answer :
- In Vitro Assays : Measure inhibition constants (IC₅₀) against enzymes (e.g., HDACs) using fluorogenic substrates. For example, compound 9a (pyrrolo[3,4-c]pyrrole hydroxamate) showed IC₅₀ = 12 nM against HDAC6 .
- Molecular Docking : Use software like AutoDock Vina to model binding poses in active sites (e.g., RBP4 antagonists). Key interactions include hydrogen bonding with pyridyl nitrogen and hydrophobic packing of the bicyclic core .
- SAR Studies : Modify substituents (e.g., pyridylmethyl → benzyl) and correlate with activity. For instance, replacing pyridyl with phenyl reduced HDAC affinity by 10-fold .
Table 2 : Pharmacological Evaluation Data
| Derivative | Target | Assay Type | IC₅₀/Ki | Key Interaction |
|---|---|---|---|---|
| 9a (Hydroxamate) | HDAC6 | Fluorometric | 12 nM | Zn²⁺ chelation |
| 18 (RBP4 antagonist) | Retinol Binding Protein 4 | Fluorescence Polarization | 0.8 µM | Hydrophobic pocket binding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
